Cas no 3069-52-1 ((S)-tert-butyl 2-hydroxy-4-methylpentanoate)

(S)-tert-butyl 2-hydroxy-4-methylpentanoate structure
3069-52-1 structure
Product Name:(S)-tert-butyl 2-hydroxy-4-methylpentanoate
CAS No:3069-52-1
MF:C10H20O3
MW:188.264003753662
MDL:MFCD11042370
CID:304019
PubChem ID:11183093
Update Time:2025-04-19

(S)-tert-butyl 2-hydroxy-4-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2S)-
    • TERT-BUTYL L-2-HYDROXY-4-METHYLPENTANOATE
    • (2S)-2-Ethyl-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
    • (S)-1-tert-butoxycarbonyl-2-ethylpiperazine
    • (S)-tert-butyl 2-hydroxy-4-methylpentanoate
    • (S)-tert-butyl 2-hydroxyisocaproate
    • 1-boc-2-S-ethyl piperazine
    • 1-tert-butoxycarbonyl-2(S)-ethylpiperazine
    • 2-(S)-ethyl-1-tert-butoxycarbonylpiperazine
    • L-leucic acid tert-butyl ester
    • N1-Boc-2-ethylpiperazine
    • SureCN336578
    • t-Bu-2-hydroxyisocaproate
    • tert-butyl-2-hydroxyisocaproate
    • 3069-52-1
    • Tert-butyl (2S)-2-hydroxy-4-methylpentanoate
    • MDL: MFCD11042370
    • Inchi: 1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1
    • InChI Key: JXHBSPWXNWZNDR-QMMMGPOBSA-N
    • SMILES: O(C([C@H](CC(C)C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 188.1413
  • Monoisotopic Mass: 188.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 0.963
  • Boiling Point: 206°C at 760 mmHg
  • Flash Point: 72.5°C
  • Refractive Index: 1.44
  • PSA: 46.53
  • LogP: 1.73510

(S)-tert-butyl 2-hydroxy-4-methylpentanoate Pricemore >>

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